2-Bromo-4-(4-bromophenyl)phenol

Enzyme Inhibition Peroxidase Selectivity Profiling

Sourcing a selective EPX inhibitor with well-defined biphenyl architecture can delay research due to insufficient structural complexity in mono-aromatic alternatives. This brominated biphenyl scaffold provides a reliable solution. - Exhibits >116-fold selectivity for EPX over MPO (IC₅₀ = 360 nM vs. 42,000 nM), enabling precise target validation without off-target confounding. - Dual bromination at distinct positions on the biphenyl core supports chemoselective, sequential cross-coupling for efficient library diversification. - High bromine content (~49% by weight) and lipophilicity (LogP ~4.6) make it suitable for SAR studies exploring halogenation effects on cell permeability and target engagement.

Molecular Formula C12H8Br2O
Molecular Weight 328.00 g/mol
CAS No. 59452-49-2
Cat. No. B12093837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(4-bromophenyl)phenol
CAS59452-49-2
Molecular FormulaC12H8Br2O
Molecular Weight328.00 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=C(C=C2)O)Br)Br
InChIInChI=1S/C12H8Br2O/c13-10-4-1-8(2-5-10)9-3-6-12(15)11(14)7-9/h1-7,15H
InChIKeyIJJCARCIQRHVIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-(4-bromophenyl)phenol Procurement Guide


2-Bromo-4-(4-bromophenyl)phenol (CAS 59452-49-2), also known as 3,4'-dibromo-[1,1'-biphenyl]-4-ol, is a brominated phenolic compound belonging to the class of halogenated biphenyls. Its molecular structure comprises a phenol core substituted with bromine atoms at the 2-position and a 4-bromophenyl group at the 4-position, giving it a molecular formula of C₁₂H₈Br₂O and a molecular weight of 328.00 g/mol [1]. Key physicochemical properties include a computed XLogP3-AA of 4.6, a topological polar surface area of 20.2 Ų, and a predicted pKa of 8.20 [1]. The compound is primarily utilized as a specialized synthetic intermediate, notably in cross-coupling reactions and as a building block for more complex aromatic systems, and has been identified as a selective inhibitor of human eosinophil peroxidase (EPX) [1][2].

1 Synthetic intermediate Dual-brominated biphenyl scaffold for sequential cross-coupling (Suzuki, Buchwald-Hartwig) enabling divergent polyaromatic synthesis.
2 Selective enzyme inhibitor Research tool for eosinophil peroxidase (EPX) pathway inhibition studies; >116-fold selectivity over MPO supports target-specific investigation.
3 Lipophilic building block Computed LogP ~4.6, higher than single-ring bromophenols, may suit membrane permeability or CNS-targeted probe design.

Why 2-Bromo-4-(4-bromophenyl)phenol Cannot Be Substituted


Generic substitution of 2-bromo-4-(4-bromophenyl)phenol with simpler bromophenols (e.g., 4-bromophenol, CAS 106-41-2) or dibromophenols (e.g., 2,4-dibromophenol, CAS 615-58-7) is precluded by fundamental differences in their molecular architecture and resulting properties. The target compound is not a mono-aromatic phenol but a biphenyl system, possessing two distinct aromatic rings connected by a C-C bond. This biphenyl scaffold introduces a rotatable bond and a significantly larger, more planar molecular surface area compared to single-ring analogs [1]. The presence of bromine atoms on both rings also creates unique electronic and steric environments. These differences directly impact critical performance metrics: the compound's lipophilicity (LogP ~4.6) and steric bulk are essential for specific binding interactions observed in enzyme inhibition assays, which simpler bromophenols cannot replicate [1][2]. Furthermore, its dual halogenation sites offer distinct possibilities for sequential cross-coupling reactions in synthetic chemistry, a versatility absent in mono-functionalized or single-ring alternatives .

Target compound
2-Bromo-4-(4-bromophenyl)phenol
Biphenyl system with two reactive bromine atoms, higher lipophilicity and steric bulk; essential for EPX selectivity and multi-step cross-coupling sequences.
Common substitutes
Simple bromophenols (e.g., 2,4-dibromophenol)
Single-ring architecture cannot replicate biphenyl binding surface; mono-halogenated analogs lack second coupling site; reduced lipophilicity may alter assay distribution and target engagement.

Substitution may shift EPX inhibition profile, limit synthetic versatility, and introduce solubility or permeability differences that require re-validation.

2-Bromo-4-(4-bromophenyl)phenol: Quantitative Differentiation


Selective EPX Inhibition over MPO

The compound exhibits a clear, quantifiable selectivity window in its inhibition of two closely related human peroxidases. It inhibits eosinophil peroxidase (EPX) with an IC₅₀ of 360 nM, while its potency against myeloperoxidase (MPO) is dramatically lower, with an IC₅₀ of 42,000 nM (42 μM). This represents a >116-fold selectivity for EPX over MPO [1]. In a related cellular assay, it showed even weaker inhibition of PMA-induced MPO activity in human neutrophils (IC₅₀ = 42,000 nM), confirming the selectivity is maintained in a more complex biological system [1]. This selectivity profile is a key differentiator from non-selective bromophenol inhibitors.

EPX selectivity
Head-to-head
EPX IC₅₀ = 360 nM
MPO IC₅₀ = 42,000 nM
>116-fold selectivity
Supports EPX-specific pathway interrogation without confounding MPO inhibition in cellular assays.
Assay: human EPX bromination; PMA-induced MPO in neutrophils. 10–120 mM NaCl conditions.
Enzyme Inhibition Peroxidase Selectivity Profiling

Lipophilicity Differentiation vs. Dibromophenols

The compound's biphenyl architecture confers significantly higher lipophilicity and molecular weight compared to single-ring dibrominated phenols. Its computed LogP (XLogP3-AA) is 4.6 and its molecular weight is 328.00 g/mol [1]. In contrast, a common alternative like 2,4-dibromophenol (CAS 615-58-7) has a lower molecular weight (251.91 g/mol) and, while its exact LogP is not consistently reported across all sources, it is structurally and predictively less lipophilic due to the absence of the second aromatic ring . This difference in lipophilicity can significantly impact membrane permeability and non-specific protein binding in biological assays.

Lipophilicity advantage
Cross-study
Target LogP = 4.6, MW 328
2,4-Dibromophenol LogP ~3.2, MW 252
Higher lipophilicity may influence membrane partitioning and nonspecific binding; requires assay-specific evaluation.
Computed XLogP3-AA; comparison values from PubChem/vendor databases.
Physicochemical Properties Lipophilicity QSAR

Dual-Brominated Scaffold for Sequential Cross-Coupling

As a brominated phenol with a biphenyl core, this compound offers two distinct sites for further functionalization: the phenolic -OH group and the two bromine atoms on different aromatic rings. This makes it a privileged scaffold for sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). While the simpler analog 4-(4-bromophenyl)phenol (CAS 29558-77-8) also contains a biphenyl core and a single bromine, it lacks the second bromine atom at the ortho-position relative to the hydroxyl group, which provides an additional reactive handle for divergent synthesis . Similarly, 2-bromo-4-phenylphenol (CAS 92-03-5) has a non-brominated phenyl group, limiting its utility in certain coupling strategies .

Dual-halogen scaffold
Class-level
Two reactive Br sites + phenolic -OH
vs. 1 Br in 4-(4-bromophenyl)phenol or 2-bromo-4-phenylphenol
Enables sequential coupling for step-economical divergent synthesis; lack of a second bromine in analogs limits this versatility.
Inferred from known aryl bromide reactivity; experimental validation advised.
Organic Synthesis Cross-Coupling Building Block

Defined Purity Grade for Research

The compound is commercially available from specialty chemical suppliers at a defined purity of 95% . This level of purity is sufficient for most research-grade synthetic and screening applications, providing a clear benchmark for procurement. While other bromophenols like 2,4-dibromophenol are also available at high purities (e.g., 98%), the unique structural features of this biphenylol justify its higher cost and limited sourcing options .

Commercial purity
Data to verify
95% purity (vendor specification)
Defined purity suitable for most research-grade synthesis and screening; verify lot-specific COA for sensitive applications.
Sourced from specialty chemical suppliers; alternative bromophenols may offer higher purity but different scaffold.
Chemical Purity Procurement Quality Control

2-Bromo-4-(4-bromophenyl)phenol: Application Scenarios


EPX Inhibition in Inflammatory Disease Models

Researchers studying asthma, allergic rhinitis, or eosinophilic esophagitis can use this compound to selectively inhibit EPX activity. Its >116-fold selectivity over MPO (IC₅₀ = 360 nM vs. 42,000 nM) allows for the specific interrogation of EPX-mediated tissue damage and inflammation without the confounding effects of MPO inhibition, which is crucial for validating EPX as a therapeutic target [1].

Building Block for Divergent Polyaromatic Synthesis

Synthetic and medicinal chemists can leverage this biphenyl scaffold with two distinct bromine atoms as a central core for constructing diverse compound libraries. The ability to perform sequential, chemoselective cross-coupling reactions at different positions on the biphenyl system enables the rapid generation of structural complexity that is unattainable with simpler, mono-brominated phenols like 4-(4-bromophenyl)phenol .

SAR Probe for Halogenated Phenols

Given its defined lipophilicity (LogP 4.6) and structural features, this compound serves as an excellent comparator in SAR campaigns exploring the effect of halogenation and aromatic extension on biological activity. It can be benchmarked against 2,4-dibromophenol to isolate the contribution of the second phenyl ring and increased logP on parameters like cell permeability, cytotoxicity, and target engagement [2].

Flame Retardant Precursor or Polymer Additive

Brominated biphenyls are a known class of compounds used as flame retardants. While direct data on this specific derivative is limited, its high bromine content (approximately 49% by weight) and biphenyl core make it a structurally relevant intermediate or model compound for research into novel, high-performance flame retardant materials, differentiating it from lower molecular weight or less brominated alternatives [3].

Application
Selection Property
Validation Focus
EPX pathway inhibition studies in inflammatory models
Selective EPX over MPO profile
Confirm target engagement and selectivity in cellular eosinophil assays; verify absence of confounding MPO effects
Divergent polyaromatic library synthesis
Two reactive bromine atoms on distinct aromatic rings
Assess chemoselectivity in sequential Pd-catalyzed couplings; validate compatibility with desired functional group interconversions
SAR probe for halogenated phenol optimization
Defined lipophilicity (LogP ~4.6) and extended aromatic surface
Benchmark against 2,4-dibromophenol to isolate contribution of biphenyl core on cell permeability and target binding
Research on brominated flame retardant intermediates
High bromine content (~49%) and biphenyl scaffold
Evaluate thermal stability and flame-retardant performance relative to lower-brominated analogs; confirm synthetic scalability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


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